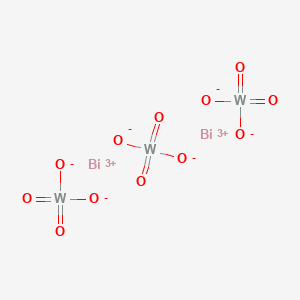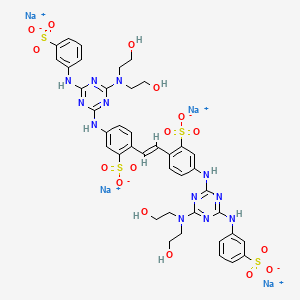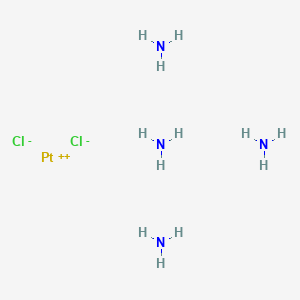
Dihydrogentrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogentrifluoride, also known as H₂F₃⁻, is a unique chemical compound that consists of two hydrogen atoms and three fluorine atoms. It is often encountered in the form of its salts, such as tetrabutylammonium this compound. This compound is known for its strong hydrogen bonding and is used in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydrogentrifluoride can be synthesized by reacting hydrogen fluoride (HF) with a fluoride source under controlled conditions. One common method involves the reaction of hydrogen fluoride with a fluoride salt, such as potassium fluoride (KF), in an organic solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of hydrogen fluoride with a suitable fluoride source in large-scale reactors. The process involves careful control of temperature and pressure to ensure high yields and purity of the product. The resulting this compound is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrogentrifluoride is known to undergo various types of chemical reactions, including:
Hydrofluorination: Addition of HF to activated carbon-carbon triple bonds, leading to the formation of fluoroalkenes.
Substitution Reactions: Replacement of functional groups in organic molecules with fluorine atoms.
Common Reagents and Conditions:
Hydrofluorination: Typically involves the use of tetrabutylammonium this compound as a reagent in the presence of an organic solvent like dichloroethane.
Substitution Reactions: Often carried out using this compound salts in the presence of a base such as triethylamine.
Major Products Formed:
Fluoroalkenes: Formed through hydrofluorination reactions.
Fluorinated Organic Compounds: Resulting from substitution reactions.
Applications De Recherche Scientifique
Dihydrogentrifluoride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for hydrofluorination and substitution reactions, enabling the synthesis of various fluorinated organic compounds.
Material Science: Employed in the preparation of fluorinated materials with unique properties.
Medicinal Chemistry: Utilized in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Catalysis: Acts as a catalyst in certain chemical reactions, promoting the formation of desired products.
Mécanisme D'action
The mechanism of action of dihydrogentrifluoride involves its ability to donate fluoride ions (F⁻) and hydrogen fluoride (HF) in chemical reactions. The compound’s strong hydrogen bonding capability allows it to stabilize transition states and intermediates, facilitating various chemical transformations. In hydrofluorination reactions, this compound adds HF across carbon-carbon triple bonds, leading to the formation of fluoroalkenes .
Comparaison Avec Des Composés Similaires
Hydrogen Fluoride (HF): A simpler compound that also acts as a source of fluoride ions but lacks the unique hydrogen bonding properties of dihydrogentrifluoride.
Tetrafluoroborate (BF₄⁻): Another fluorine-containing anion used in organic synthesis, but with different reactivity and properties.
Uniqueness: this compound is unique due to its strong hydrogen bonding and ability to act as both a fluoride donor and a source of HF. This dual functionality makes it particularly valuable in organic synthesis, where it can facilitate a wide range of chemical reactions.
Propriétés
IUPAC Name |
fluoride;dihydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH/h3*1H/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSQSQMTEKFKDX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F.F.[F-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
59.011 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








